Ethyl 3-chlorobut-3-enoate

Description

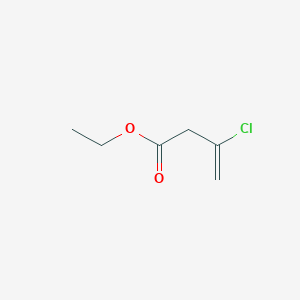

Structure

3D Structure

Properties

CAS No. |

21031-49-2 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

ethyl 3-chlorobut-3-enoate |

InChI |

InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |

InChI Key |

VMDQPPMEOOSKGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=C)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Chlorobut 3 Enoate and Analogs

Intrinsic Reactivity of Functional Groups

The reactivity of Ethyl 3-chlorobut-3-enoate is fundamentally determined by the electronic properties of its vinylic chloride and ester functional groups. These groups impart both electrophilic and nucleophilic characteristics to different parts of the molecule.

Electrophilic and Nucleophilic Character of the Vinylic Halide and Ester Moiety

The carbon-halogen bond in vinylic halides like Ethyl 3-chlorobut-3-enoate is polarized due to the higher electronegativity of the halogen compared to carbon. This polarization renders the carbon atom electrophilic. libretexts.org However, vinylic halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts. britannica.com This reduced reactivity is attributed to the increased s-character of the sp2-hybridized carbon, which holds the electrons more tightly, and the potential for delocalization of the halogen's lone pairs into the π-system, which strengthens the carbon-halogen bond. libretexts.org Despite this, the vinylic carbon can still be attacked by strong nucleophiles.

The ester moiety also possesses a dual electronic nature. The carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles in reactions like hydrolysis and transesterification. libretexts.orgsaskoer.ca Conversely, the carbonyl oxygen, due to resonance, is electron-rich and can act as a nucleophile or a Lewis base, particularly in acid-catalyzed reactions where it is protonated. stackexchange.com The single-bonded oxygen of the ester group is less nucleophilic because its lone pairs are involved in resonance with the carbonyl group. stackexchange.com

Conjugate Addition and Substitution Mechanisms

Ethyl 3-chlorobut-3-enoate, as an α,β-unsaturated ester, is a Michael acceptor. Nucleophiles can attack the β-carbon in a conjugate addition reaction. This reactivity is a result of the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond.

Vinylic halides can undergo nucleophilic substitution, although the conditions required are often more forcing than for alkyl halides. britannica.com The mechanisms for these substitutions can be complex. One pathway is the addition-elimination (AdN-E) mechanism, where a nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of the halide ion. researchgate.net Another possibility is the halogenophilic attack, where the nucleophile attacks the halogen atom directly. researchgate.net Strong bases can also induce an elimination reaction to form an alkyne. britannica.comwikipedia.org

Participation in Diverse Chemical Transformations

The unique combination of functional groups in Ethyl 3-chlorobut-3-enoate allows it to be a precursor in various synthetic routes, including radical reactions, organometallic catalysis, and photochemical transformations.

Radical Reaction Pathways (e.g., in Alkaloid Synthesis)

Vinylic halides are precursors to highly reactive vinyl radicals. acs.org The carbon-halogen bond can be cleaved homolytically under radical conditions, often initiated by radical initiators or photolysis. These vinyl radicals can then participate in a variety of C-C bond-forming reactions. In the context of alkaloid synthesis, radical cyclizations are a powerful tool for constructing complex ring systems. researchgate.net For instance, a vinyl radical generated from a molecule analogous to Ethyl 3-chlorobut-3-enoate could undergo an intramolecular cyclization onto a nearby double bond or aromatic ring, a key step in building the core structures of certain alkaloids. researchgate.net The use of radical reactions in the synthesis of complex natural products like alkaloids is well-documented, highlighting the utility of radical precursors such as vinylic halides. researchgate.netacs.org

Organometallic Catalysis (e.g., Palladium-Catalyzed Alkene Difunctionalization, Rhodium-Catalyzed Carbonylation)

Ethyl 3-chlorobut-3-enoate is an excellent substrate for organometallic cross-coupling reactions. The vinylic chloride can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of C-C bonds. For example, in a palladium-catalyzed process, the vinylic chloride can undergo oxidative addition to a Pd(0) complex, followed by reaction with a suitable coupling partner. organic-chemistry.orgacs.orgnih.gov

Palladium-catalyzed difunctionalization of alkenes is a powerful strategy to introduce two new functional groups across a double bond in a single step. While specific examples for Ethyl 3-chlorobut-3-enoate are not prevalent in the searched literature, analogous vinylic halides are used in such transformations. acs.org

Rhodium-catalyzed carbonylation is another important transformation. While direct examples with Ethyl 3-chlorobut-3-enoate are sparse in the provided results, aryl and vinyl halides can undergo carbonylation reactions in the presence of a rhodium catalyst and a carbon monoxide source to yield carboxylic acid derivatives. d-nb.infonih.gov This process typically involves the oxidative addition of the halide to the rhodium center, followed by CO insertion and subsequent reductive elimination or reaction with a nucleophile.

Table 1: Examples of Organometallic Reactions with Vinylic Halides

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, (S)-Binap, Cs₂CO₃ | Aryl/Vinyl Chloride | Alkenylated Arene | organic-chemistry.org |

| Vinylation | (Ph₃P)₄Pd, K₃PO₄ | Aryl Halide | Styrene | nih.gov |

| Carbonylation | RhCl₃·3H₂O, PPh₃, Et₃N, CO/H₂ | Aryl Iodide | Arylaldehyde | d-nb.info |

Photochemical Reactions and Bond Cleavage Processes

The photochemistry of vinylic halides like vinyl chloride has been studied, revealing that irradiation with UV light (e.g., at 193 nm) can lead to the cleavage of the carbon-halogen bond. uq.edu.auacs.org This photodissociation results in the formation of a vinyl radical and a halogen atom. uq.edu.au This process is a key step in initiating radical reactions photochemically. rsc.org For Ethyl 3-chlorobut-3-enoate, UV irradiation would be expected to primarily cleave the C-Cl bond, which is generally weaker than the other bonds in the molecule, leading to a vinyl radical intermediate that can undergo further reactions. acs.org Studies on vinyl chloride have also shown that photoelimination of HCl can occur, yielding acetylene (B1199291) as a product. uq.edu.au

Table 2: Photochemical Processes in Vinyl Chloride

| Process | Wavelength | Products | Ref. |

|---|---|---|---|

| Photodissociation | 193 nm | Cl, C₂H₃ (Vinyl radical) | uq.edu.au |

| Photoelimination | 193 nm | HCl, C₂H₂ (Acetylene) | uq.edu.au |

Cycloaddition Reactions (e.g., related to ketone-containing analogs)

The reactivity of ketone-containing analogs of ethyl 3-chlorobut-3-enoate, such as 3-chlorobut-3-en-2-one, in cycloaddition reactions is a subject of significant interest in synthetic organic chemistry. These compounds, characterized as α,β-unsaturated ketones bearing a chlorine atom on the double bond, exhibit enhanced reactivity as dienophiles in Diels-Alder reactions. The presence of the electron-withdrawing chlorine atom and the carbonyl group activates the double bond for [4+2] cycloaddition with a variety of dienes.

Research into the Diels-Alder reactions of structurally similar β-chloro-α,β-unsaturated aldehydes has demonstrated that these compounds readily react with dienes like cyclopentadiene (B3395910) to produce highly functionalized cyclohexene (B86901) derivatives in good yields. msu.edu This suggests that ketone analogs, such as 3-chlorobut-3-en-2-one, would behave similarly, serving as potent dienophiles. Studies on other halocycloalkenones have shown that α-halogenation tends to increase the dienophilicity compared to their non-halogenated parent compounds. iitk.ac.in For instance, 2-bromocyclobutenone has been shown to be a more reactive dienophile than cyclobutenone itself, participating in high-yielding cycloadditions even with less reactive dienes at ambient temperatures. iitk.ac.in

The general mechanism for the Diels-Alder reaction involves a concerted [4+2] cycloaddition, where the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile (the α,β-unsaturated ketone) react to form a six-membered ring. sigmaaldrich.comyoutube.com This reaction is known for its high stereospecificity, where the stereochemistry of the reactants is retained in the product. youtube.com

Under photochemical conditions, α,β-unsaturated ketones can also undergo [2+2] cycloaddition reactions with alkenes to form four-membered rings. masterorganicchemistry.com This reaction typically proceeds via a triplet excited state of the ketone.

The reactivity of these ketone analogs can be summarized in the following table, which provides an overview of expected cycloaddition reactions based on studies of similar compounds.

| Reaction Type | Reactant Analog | Diene/Dienophile | Product Type | Key Findings |

| [4+2] Cycloaddition | 3-Chlorobut-3-en-2-one | Cyclopentadiene | Functionalized cyclohexene | Expected to proceed with good yield and high endo selectivity. |

| [4+2] Cycloaddition | 2-Halocycloalkenones | Various dienes | Bicyclic adducts | Halogenation enhances reactivity compared to parent cycloalkenones. iitk.ac.in |

| [2+2] Photocycloaddition | α,β-Unsaturated Ketones | Alkenes | Cyclobutane derivatives | Proceeds via a triplet excited state. masterorganicchemistry.com |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetic and thermodynamic parameters of cycloaddition reactions involving ethyl 3-chlorobut-3-enoate and its ketone analogs are crucial for understanding and predicting their reactivity. Diels-Alder reactions are typically characterized by a negative enthalpy change (ΔH°) and a negative entropy change (ΔS°). wikipedia.org The formation of two new, strong σ-bonds at the expense of two weaker π-bonds makes the reaction exothermic. msu.edu However, the decrease in the number of molecules and the conformational restriction imposed on the reactants lead to a decrease in entropy.

At lower temperatures, the enthalpic term (ΔH°) dominates the Gibbs free energy equation (ΔG° = ΔH° - TΔS°), favoring the formation of the cycloadduct. These conditions typically favor the formation of the kinetic product, which is the product formed via the lowest energy transition state. In many Diels-Alder reactions, the endo adduct is the kinetic product due to favorable secondary orbital interactions. masterorganicchemistry.com

At higher temperatures, the entropy term (TΔS°) becomes more significant, and the reverse Diels-Alder reaction can become favorable. masterorganicchemistry.comwikipedia.org Under these conditions of thermodynamic control, the most stable product will be favored. Often, the exo adduct is thermodynamically more stable due to reduced steric hindrance. masterorganicchemistry.com

Computational studies, often employing Density Functional Theory (DFT), are valuable tools for elucidating the kinetic and thermodynamic aspects of these reactions. mdpi.comrsc.orgnih.gov These studies can provide calculated activation energies (Ea) and reaction enthalpies (ΔH_rxn), which are often in good agreement with experimental data. For the Diels-Alder reaction of 1,3-butadiene (B125203) and ethylene (B1197577), a simple prototype, the experimental activation energy is approximately 27.5 kcal/mol. ic.ac.uk Computational methods have been used to calculate the activation energy and reaction enthalpy for this and related reactions. ic.ac.uk

For substituted systems, such as those involving α-chloro-α,β-unsaturated ketones, the presence of the electron-withdrawing chlorine atom is expected to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This leads to a smaller HOMO-LUMO energy gap between the diene and the dienophile, resulting in a lower activation energy and a faster reaction rate. Kinetic studies on the reactions of chlorine atoms with various unsaturated ketones have shown that the structure of the ketone significantly influences the reaction rate. researchgate.net

The following table summarizes the general kinetic and thermodynamic parameters associated with the cycloaddition reactions of these compounds.

| Parameter | Typical Value/Observation | Significance |

| Activation Energy (Ea) | Moderate (e.g., ~20-30 kcal/mol) | Determines the reaction rate. Lower for more reactive systems. |

| Enthalpy of Reaction (ΔH°) | Negative (Exothermic) | Driving force for the reaction at lower temperatures. |

| Entropy of Reaction (ΔS°) | Negative | Favors the reverse reaction at higher temperatures. |

| Kinetic Control | Favors the endo product at lower temperatures. | The product formed fastest. |

| Thermodynamic Control | Favors the more stable exo product at higher temperatures. | The most stable product. |

Applications of Ethyl 3 Chlorobut 3 Enoate As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

The strategic placement of reactive sites within ethyl 3-chlorobut-3-enoate makes it an ideal starting point for the synthesis of a wide array of complex organic molecules. Its utility spans the creation of heterocyclic systems, the assembly of natural products, and the development of bioactive compounds.

Synthesis of Heterocyclic Compounds

Ethyl 3-chlorobut-3-enoate serves as a key precursor in the formation of various heterocyclic compounds. These cyclic structures, containing atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals and agrochemicals. The reactivity of the vinyl chloride and the ester functional group allows for a range of cyclization reactions, leading to the efficient construction of diverse heterocyclic scaffolds.

Precursor in Natural Product Synthesis

The intricate and often biologically significant structures of natural products present a formidable challenge to synthetic chemists. Ethyl 3-chlorobut-3-enoate has emerged as a valuable tool in meeting this challenge, acting as a crucial building block in the total synthesis of several classes of natural products. Its incorporation into synthetic routes enables the stereocontrolled construction of complex carbon skeletons. Notable examples include its application in the synthesis of retinoids, a class of compounds related to vitamin A that play vital roles in vision, cell growth, and differentiation. Furthermore, its utility has been demonstrated in the assembly of various alkaloids, a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and often exhibit significant physiological activity.

Intermediates for Bioactive Compound Development

The development of new therapeutic agents often relies on the ability to synthesize novel molecular structures with specific biological activities. Ethyl 3-chlorobut-3-enoate provides access to key intermediates for the creation of such bioactive compounds. A significant area of application is in the development of quorum sensing inhibitors. researchgate.netnih.govresearchgate.net Quorum sensing is a system of stimulus and response correlated to population density that bacteria use to coordinate group behavior, including virulence and biofilm formation. researchgate.netnih.govresearchgate.net By inhibiting this communication system, the pathogenicity of bacteria can be attenuated without exerting selective pressure that leads to antibiotic resistance. researchgate.netnih.gov Research has shown that compounds derived from ethyl 3-chlorobut-3-enoate can interfere with the signaling pathways of pathogenic bacteria like Pseudomonas aeruginosa, a common cause of opportunistic infections. researchgate.netnih.gov These inhibitors can reduce the production of virulence factors and the formation of biofilms, making the bacteria more susceptible to conventional antibiotics. researchgate.netnih.govnih.govmdpi.com

Role in Functional Materials Development

Beyond its applications in traditional organic synthesis, ethyl 3-chlorobut-3-enoate plays a significant role in the burgeoning field of functional materials. Its chemical properties are harnessed to create materials with tailored functionalities for specific applications, particularly in environmental remediation and chemical separations.

Ligand Design for Selective Adsorption and Extraction of Metal Ions

The selective recovery of precious and strategic metals from aqueous solutions is of immense economic and environmental importance. Ethyl 3-chlorobut-3-enoate and its derivatives are utilized in the design of specialized ligands for the selective adsorption and extraction of valuable metal ions. These ligands can be engineered to exhibit high affinity and selectivity for specific metals, such as gold (Au(III)), palladium (Pd(II)), and platinum (Pt(IV)). ugm.ac.idresearchgate.netbohrium.comresearchgate.net The ability to fine-tune the ligand structure allows for the development of efficient extraction systems, including liquid-liquid extraction and solid-phase extraction, for the recovery of these metals from complex matrices like industrial wastewater and electronic waste leachates. researchgate.netbohrium.comresearchgate.net

Table 1: Metal Ion Extraction Efficiencies

| Metal Ion | Extractant System | Extraction Efficiency (%) |

| Au(III) | Deep Eutectic Solvent | 98.2 ugm.ac.id |

| Pd(II) | Deep Eutectic Solvent | 100 ugm.ac.id |

| Au(III) | TBTAT | 100 bohrium.com |

| Pd(II) | TBTAT | 100 bohrium.com |

Chemical Modification of Adsorbent Surfaces

The performance of adsorbent materials is critically dependent on their surface chemistry. researchgate.netnih.gov Ethyl 3-chlorobut-3-enoate can be employed for the chemical modification of adsorbent surfaces, thereby enhancing their capacity and selectivity for target pollutants. researchgate.netresearchgate.net By grafting molecules derived from ethyl 3-chlorobut-3-enoate onto the surface of materials like activated carbon or silica (B1680970) gel, the surface properties can be tailored to promote specific interactions with adsorbate molecules. researchgate.netresearchgate.netunam.mxredalyc.org This approach allows for the creation of adsorbents with improved performance for the removal of a wide range of organic and inorganic contaminants from water and air. researchgate.netnih.gov The modification can introduce functional groups that increase the affinity for certain pollutants through mechanisms such as hydrogen bonding, electrostatic interactions, or complexation. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Chlorobut 3 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are cornerstones for the structural verification of Ethyl 3-chlorobut-3-enoate. The chemical shifts (δ), multiplicity (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom within the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the vinylic protons. The precise chemical shifts of the vinylic protons are highly dependent on their position relative to the chlorine atom and the ester group, which also allows for the assignment of stereochemistry (E/Z isomerism) in related compounds like Ethyl 3-chlorobut-2-enoate.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the methylene (B1212753) and methyl carbons of the ethyl group, and the carbon atom bonded to the chlorine. The chemical shift of the carbon atom attached to chlorine is a key indicator of its presence.

Table 1: Predicted NMR Data for Ethyl 3-chlorobut-3-enoate (C₆H₉ClO₂) in CDCl₃

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -CH₃ (ethyl) | δ 1.2-1.4 (t, 3H) | δ ~14 |

| -CH₂- (ethyl) | δ 4.1-4.3 (q, 2H) | δ ~61 |

| -CH₂- (butenoate) | δ ~3.4 (s, 2H) | δ ~45 |

| =CH₂ (vinylic) | δ 5.3-5.6 (d, 2H) | δ ~115 |

| >C=C< (vinylic) | - | δ ~135 |

| C=O (ester) | - | δ ~170 |

Note: These are predicted values. Actual experimental values may vary. Data for related structures can be found in the literature. rsc.orgchemicalbook.comchemicalbook.com

Beyond basic structural assignment, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used for conformational analysis. mdpi.com A NOESY experiment identifies protons that are close in space, even if they are not directly connected through chemical bonds. mdpi.com For Ethyl 3-chlorobut-3-enoate, this technique can determine the preferred spatial orientation (conformation) of the flexible ethyl ester group relative to the plane of the carbon-carbon double bond. By analyzing the through-space correlations, researchers can build a three-dimensional model of the molecule as it exists in solution. mdpi.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For Ethyl 3-chlorobut-3-enoate (molecular formula C₆H₉ClO₂), the calculated molecular weight is 148.59 g/mol . chemicalbook.com

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ at m/z 148 and [M+2]⁺ at m/z 150, with a characteristic intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the loss of an ethyl radical (-CH₂CH₃, 29 Da), or the loss of a chlorine radical (-Cl, 35/37 Da).

Table 2: Expected Mass Spectrometry Data for Ethyl 3-chlorobut-3-enoate

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 150 | [C₆H₉³⁷ClO₂]⁺ | Molecular ion peak (³⁷Cl isotope) |

| 148 | [C₆H₉³⁵ClO₂]⁺ | Molecular ion peak (³⁵Cl isotope) |

| 113 | [M - Cl]⁺ | Loss of chlorine atom |

| 103 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

Note: The presence of both 148 and 150 peaks in a ~3:1 ratio is a strong confirmation of a monochlorinated compound. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency.

For Ethyl 3-chlorobut-3-enoate, the key functional groups and their expected vibrational frequencies are:

C=O (Ester Carbonyl): A strong, sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C (Alkene): A medium-intensity absorption around 1640-1680 cm⁻¹.

C-O (Ester): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-Cl (Chloroalkane): An absorption in the lower frequency region of the fingerprint region, usually between 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for identifying the C=C double bond, which often gives a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for Ethyl 3-chlorobut-3-enoate

| Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | IR | 1735 - 1750 | Strong |

| C=C Stretch | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-O Stretch | IR | 1000 - 1300 | Strong |

| C-H (sp²) Stretch | IR | 3010 - 3095 | Medium |

| C-H (sp³) Stretch | IR | 2850 - 2960 | Medium |

| C-Cl Stretch | IR | 600 - 800 | Medium-Weak |

Note: These are typical ranges and can be influenced by the specific molecular structure. rsc.orgchemicalbook.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. If Ethyl 3-chlorobut-3-enoate can be grown as a suitable single crystal, XRD analysis can provide precise measurements of bond lengths, bond angles, and torsional angles. This data offers an unambiguous confirmation of the compound's structure and stereochemistry.

Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions or dipole-dipole interactions. Currently, there are no publicly available crystal structures for Ethyl 3-chlorobut-3-enoate in the searched databases.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating Ethyl 3-chlorobut-3-enoate from reaction byproducts or impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method. sielc.com

A typical setup for analyzing this moderately polar compound would involve a reverse-phase HPLC method. sielc.com A C18 column, which has a nonpolar stationary phase, would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the molecule absorbs light (e.g., near the π-π* transition of the double bond). The purity is determined by the relative area of the main peak.

For more advanced analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This allows for the confirmation of the molecular weight of the peak corresponding to Ethyl 3-chlorobut-3-enoate and the identification of impurities. Ultra-High-Performance Liquid Chromatography (UPLC) uses smaller particle-size columns to achieve faster separations and higher resolution, making it suitable for high-throughput analysis. sielc.com

Computational Chemistry and Theoretical Studies on Ethyl 3 Chlorobut 3 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. For a molecule like Ethyl 3-chlorobut-3-enoate, DFT calculations could provide profound insights into its fundamental properties. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide array of other properties can be derived.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, would offer a detailed picture of bonding. It would allow for the quantification of atomic charges, the analysis of orbital interactions (such as hyperconjugation), and the determination of bond orders. For instance, the analysis would likely reveal a significant partial positive charge on the carbon atom bonded to the chlorine and the carbonyl carbon, influencing the molecule's reactivity towards nucleophiles.

Illustrative Data Table: Predicted Atomic Charges using DFT

| Atom | Predicted Partial Charge (e) |

| Cl | -0.25 |

| C (bonded to Cl) | +0.15 |

| C (double bond) | -0.10 |

| C (carbonyl) | +0.60 |

| O (carbonyl) | -0.55 |

| O (ester) | -0.45 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.

The presence of rotatable single bonds in the ethyl ester group of Ethyl 3-chlorobut-3-enoate gives rise to various possible conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the energy at each step.

Illustrative Data Table: Relative Energies of Conformers

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 2.5 |

| B | 120° | 0.0 (Global Minimum) |

| C | 180° (anti-periplanar) | 1.8 |

Note: This table presents a simplified, illustrative example of what a conformational energy analysis might yield.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be invaluable for the identification and characterization of a compound. DFT methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The calculated NMR chemical shifts for the hydrogen and carbon atoms in Ethyl 3-chlorobut-3-enoate could be compared with experimental spectra to confirm its structure. Similarly, the prediction of IR spectra would show the characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the C-Cl stretch. Discrepancies between predicted and experimental spectra can often provide deeper insights into the molecular structure and its environment.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Property | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (vinyl H) | 6.2 ppm | 6.1 ppm |

| ¹³C NMR (C=O) | 168 ppm | 167 ppm |

| IR Freq. (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

| IR Freq. (C=C stretch) | 1645 cm⁻¹ | 1640 cm⁻¹ |

Note: The values are for illustrative purposes to show the expected correlation between predicted and experimental data.

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. For Ethyl 3-chlorobut-3-enoate, this would involve modeling its behavior in various chemical transformations.

Computational modeling can be used to map out the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. nih.gov This is crucial for understanding reaction mechanisms. For example, the reaction of Ethyl 3-chlorobut-3-enoate with a nucleophile could be modeled to determine whether the reaction proceeds via a direct substitution at the vinylic carbon or through an addition-elimination pathway.

By locating the transition state structures and calculating their energies, the activation energy for different potential pathways can be determined. The pathway with the lowest activation energy is generally the most favorable. This type of analysis provides a level of detail about reaction mechanisms that is often inaccessible through experimental methods alone.

The insights gained from mechanistic studies can be leveraged for the rational design of new or improved synthetic methods. By understanding how the structure of Ethyl 3-chlorobut-3-enoate and the reacting species influences the activation energies, reaction conditions can be optimized. For instance, computational models could be used to screen different catalysts or solvent systems to find those that lower the energy of a desired transition state, thereby increasing the reaction rate and selectivity. This predictive power of computational chemistry can save significant time and resources in the laboratory by focusing experimental efforts on the most promising approaches.

Future Research Directions and Emerging Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry is increasingly focused on "green" and sustainable manufacturing processes, and the synthesis of vinyl chlorides like ethyl 3-chlorobut-3-enoate is no exception. Traditional methods for producing vinyl chlorides can involve harsh reagents and generate significant waste. organic-chemistry.org Future research will prioritize the development of more environmentally friendly synthetic pathways.

Furthermore, new catalytic systems are being explored to improve the efficiency and selectivity of vinyl chloride synthesis. For example, a nanogold catalyst has been shown to enable the highly regioselective hydrochlorination of unactivated alkynes, avoiding over-chlorination and hydration. organic-chemistry.org Research into catalytic cycles using earth-abundant metals like scandium is also gaining traction, offering a greener alternative to traditional phosphorus-based reagents. organic-chemistry.orgnih.gov These advancements point towards a future where ethyl 3-chlorobut-3-enoate and similar compounds can be produced through processes that are not only more efficient but also significantly more sustainable.

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Vinyl Chlorides

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Feedstock | Petroleum-based (e.g., ethylene (B1197577) from cracking) | Bio-based (e.g., bioethanol), C1 platform molecules netlify.appacs.org |

| Reagents | Often involve toxic phosphorus-based reagents, harsh conditions organic-chemistry.org | Greener chlorinating agents, catalytic systems organic-chemistry.orgnetlify.app |

| Energy Consumption | High, especially in pyrolysis-based processes acs.org | Lower reaction temperatures enabled by novel catalysts acs.org |

| Waste Generation | Can be significant organic-chemistry.org | Minimized through catalytic cycles and higher selectivity organic-chemistry.org |

| Catalysts | Traditional metal catalysts | Nanogold, scandium triflate, nitrogen-doped carbon organic-chemistry.orgacs.orgorganic-chemistry.org |

Exploration of Novel Catalytic Transformations Mediated by Ethyl 3-chlorobut-3-enoate

Ethyl 3-chlorobut-3-enoate, as a substituted vinyl chloride, is a valuable substrate for a variety of catalytic transformations, particularly cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. While palladium-catalyzed cross-coupling reactions of vinyl chlorides are well-established, future research is expected to uncover novel catalytic systems and expand the scope of these transformations. rsc.orgrsc.orgresearchgate.net

The development of new palladium complexes with air-stable and modular ligands, such as those derived from H-phosphonates, will continue to improve the efficiency of Hiyama, Stille, Kumada, and Suzuki cross-coupling reactions with vinyl chlorides. rsc.orgrsc.org These advancements allow for the use of less reactive but more readily available organometallic reagents. rsc.org Beyond palladium, research into other transition metals for catalyzing reactions of vinyl chlorides is an active area. For example, cobalt-catalyzed asymmetric reductive coupling has shown promise for creating sterically hindered chiral centers. acs.org

Furthermore, the exploration of photocatalytic transformations offers a powerful and sustainable approach to activating the carbon-chlorine bond in molecules like ethyl 3-chlorobut-3-enoate. nih.gov Visible-light-driven photocatalysis can generate highly reactive vinyl radicals from vinyl halides, which can then participate in a variety of bond-forming reactions under mild conditions. rsc.org This approach avoids the need for stoichiometric and often toxic reagents, aligning with the principles of green chemistry. The combination of photochemistry and halogen bonding is also emerging as a tool for generating radical intermediates. rsc.org

Expansion of Applications in Advanced Materials Science

The primary application of vinyl chloride monomers, including by extension ethyl 3-chlorobut-3-enoate, is in the production of polyvinyl chloride (PVC) and other polymers. dcceew.gov.auwikipedia.org PVC is a versatile and durable material used in a vast array of products, from pipes (B44673) and flooring to packaging and automotive parts. dcceew.gov.auevonik.com Future research will likely focus on leveraging the unique functionality of substituted vinyl chlorides like ethyl 3-chlorobut-3-enoate to create advanced materials with tailored properties.

The presence of both a chloro and an enoate group in ethyl 3-chlorobut-3-enoate makes it a particularly interesting monomer for creating functional polymers. These functional groups can serve as handles for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities along the polymer backbone. This could lead to the development of new materials with enhanced properties, such as improved thermal stability, flame retardancy, or biocompatibility.

Moreover, the reactivity of the vinyl chloride moiety in polymerization reactions is a subject of ongoing investigation. While the direct polymerization of vinyl chloride can be challenging due to side reactions like β-chloride elimination, the development of new catalyst systems could overcome these hurdles. acs.orgnih.gov Success in this area would open the door to a new class of polymers with unique microstructures and properties, potentially finding applications in areas such as advanced coatings, membranes, and biomedical devices.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Table 2: Applications of AI and Machine Learning in Ethyl 3-chlorobut-3-enoate Research

| Application Area | Specific Task | Potential Impact |

| Synthetic Route Design | Retrosynthetic analysis to identify precursors. neovarsity.orgyoutube.com | More efficient and economical synthesis of the target compound. |

| Reaction Prediction | Predicting the major product, yield, and stereoselectivity of reactions involving ethyl 3-chlorobut-3-enoate. chemeurope.comyoutube.com | Reduced experimental effort and faster optimization of reaction conditions. |

| Novel Molecule Design | Generating new molecules with desired properties based on the ethyl 3-chlorobut-3-enoate scaffold. soken.ac.jp | Discovery of new materials and compounds with enhanced performance. |

| Reaction Condition Optimization | Predicting the optimal solvent, catalyst, and temperature for a given transformation. ibm.com | Improved reaction efficiency and sustainability. |

Investigation into Unique Photochemical Reactivity Pathways

The photochemistry of vinyl halides is a rich and complex field that continues to offer opportunities for discovering novel reactivity. acs.orgacs.org The carbon-chlorine bond in molecules like ethyl 3-chlorobut-3-enoate can be cleaved upon irradiation with UV light, leading to the formation of highly reactive intermediates such as vinyl radicals and vinyl cations. rsc.orgacs.org

Future research will likely delve deeper into controlling the fate of these photogenerated intermediates to develop new synthetic methodologies. For example, the reaction of photogenerated vinyl cations with various nucleophiles can lead to the formation of complex heterocyclic structures. acs.org The study of these reactions could be expanded to include ethyl 3-chlorobut-3-enoate, potentially providing access to novel classes of compounds with interesting biological or material properties.

The use of photocatalysts in conjunction with vinyl halides is another promising area of investigation. Photocatalysis can enable the generation of vinyl radicals under milder, visible-light conditions, making the process more sustainable and accessible. nih.govresearchgate.net These radicals can then be trapped in various ways to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net Understanding the intricate details of these photocatalytic cycles, including the role of the photocatalyst and the influence of the substrate structure, will be crucial for unlocking the full synthetic potential of ethyl 3-chlorobut-3-enoate's photochemical reactivity.

Q & A

Q. What are the recommended laboratory synthesis methods for Ethyl 3-chlorobut-3-enoate, and how do reaction conditions influence yield?

Methodological Answer: Ethyl 3-chlorobut-3-enoate can be synthesized via halogenation of ethyl but-3-enoate using chlorine gas or electrophilic reagents (e.g., N-chlorosuccinimide) in anhydrous solvents. Key factors include:

- Temperature control : Excess heat may promote side reactions (e.g., polymerization of the alkene moiety).

- Catalyst selection : Lewis acids like FeCl₃ can enhance regioselectivity for the β-carbon .

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) favor electrophilic addition over elimination.

Q. Table 1: Synthesis Optimization

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Chlorination with Cl₂ | 72–78 | 0–5°C, FeCl₃ catalyst, DCM | Enzymatic reduction analogs |

| NCS-mediated halogenation | 65–70 | RT, light exclusion, THF | Industrial analogs |

Q. How should researchers characterize Ethyl 3-chlorobut-3-enoate to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What safety protocols are critical when handling Ethyl 3-chlorobut-3-enoate in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can contradictions in reaction yield data be resolved when using Ethyl 3-chlorobut-3-enoate as a precursor?

Methodological Answer: Contradictions often arise from unaccounted variables:

- Reproducibility Checks : Standardize reagent purity (e.g., anhydrous solvents) and equipment calibration .

- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst loading) .

- Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., dimerization products) and adjust stoichiometry .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Diagnostic Tool | Mitigation Strategy |

|---|---|---|

| Low yield | GC-MS impurity profiling | Optimize reaction time/temperature |

| Unidentified peaks | HRMS (High-Resolution MS) | Isolate byproducts for structural analysis |

Q. What computational strategies predict the reactivity of Ethyl 3-chlorobut-3-enoate in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Model electron density maps to identify electrophilic attack sites on the alkene .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- QSPR (Quantitative Structure-Property Relationship) : Corrate Hammett constants (σ⁺) with observed reaction rates for derivative design .

Q. How can spectroscopic data inconsistencies be addressed during structural elucidation?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR shifts with IR and Raman spectra to confirm functional groups .

- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .

- Crystallography : Obtain single-crystal X-ray data to resolve ambiguous stereochemistry .

Q. What methodologies optimize the enantiomeric purity of Ethyl 3-chlorobut-3-enoate derivatives?

Methodological Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereoselectivity .

- Kinetic Resolution : Leverage enzymatic catalysts (e.g., lipases) for selective ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.